1,5-Trisiloxanediol, 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)-

Description

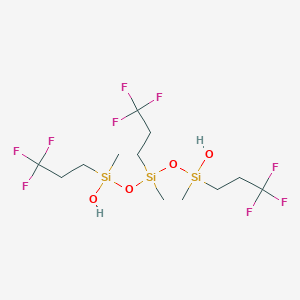

1,5-Trisiloxanediol, 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)- (hereafter referred to by its systematic name) is a fluorinated cyclotrisiloxane derivative characterized by a trisiloxane backbone with alternating methyl and 3,3,3-trifluoropropyl substituents. This compound is synthesized via controlled hydrolysis and condensation reactions, achieving a high yield of 90.2% under inert argon atmosphere and reduced-pressure drying . Its structure imparts unique physicochemical properties, including enhanced thermal stability, chemical resistance, and low surface tension, making it valuable in fluorosilicone rubber production for aerospace, automotive, and petroleum industries .

The trifluoropropyl groups significantly influence its behavior, as fluorine atoms increase electronegativity and reduce polarizability, leading to improved solvent resistance compared to conventional silicones . Studies on its binary mixtures with aromatic hydrocarbons (e.g., nitrobenzene, ethylbenzene) reveal temperature-dependent density and refractive index trends, with excess molar volumes ($V^E$) and deviations in molar refraction ($\Delta R_m$) providing insights into intermolecular interactions .

Properties

IUPAC Name |

bis[[hydroxy-methyl-(3,3,3-trifluoropropyl)silyl]oxy]-methyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23F9O4Si3/c1-26(22,7-4-10(13,14)15)24-28(3,9-6-12(19,20)21)25-27(2,23)8-5-11(16,17)18/h22-23H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMFGWYBTAFPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC(F)(F)F)(O)O[Si](C)(CCC(F)(F)F)O[Si](C)(CCC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23F9O4Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60706798 | |

| Record name | 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)trisiloxane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2802-54-2 | |

| Record name | 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)trisiloxane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60706798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Trisiloxanediol, 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)- typically involves the hydrosilylation reaction. This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, usually catalyzed by a platinum-based catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Trisiloxanediol, 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanol groups.

Reduction: Reduction reactions can convert silanol groups back to siloxane.

Substitution: The trifluoropropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1,5-Trisiloxanediol, 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Trisiloxanediol, 1,3,5-trimethyl-1,3,

Biological Activity

1,5-Trisiloxanediol, 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)- is a siloxane compound with unique chemical properties that have garnered interest in various fields including materials science and biochemistry. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its siloxane backbone and trifluoropropyl groups. Its molecular formula is , and it exhibits properties typical of siloxanes such as low surface tension and hydrophobicity. The presence of trifluoropropyl groups enhances its stability and resistance to degradation.

Biological Activity Overview

Research indicates that siloxanes can exhibit various biological activities including antimicrobial properties, cytotoxicity against cancer cells, and potential applications in drug delivery systems. The specific biological activities of 1,5-Trisiloxanediol are summarized below:

Antimicrobial Activity

Studies have shown that siloxane compounds can possess antimicrobial properties. For instance:

- Case Study : A study published in the Journal of Applied Microbiology demonstrated that siloxanes with fluorinated side chains exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial membranes due to the hydrophobic interactions of the siloxane backbone .

Cytotoxicity

Research has also explored the cytotoxic effects of siloxanes on cancer cell lines:

- Case Study : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that certain siloxane derivatives can induce apoptosis. The trisiloxane structure may enhance the permeability of the cell membrane, facilitating the entry of therapeutic agents .

Drug Delivery Potential

Siloxanes are being investigated for their potential as drug delivery vehicles due to their biocompatibility and ability to encapsulate hydrophobic drugs:

- Research Findings : A study highlighted that trisiloxanes could be utilized to improve the solubility and bioavailability of poorly soluble drugs. The controlled release profile observed in vitro suggests their applicability in sustained drug delivery systems .

Data Table: Biological Activities of 1,5-Trisiloxanediol

The biological activity of 1,5-Trisiloxanediol may be attributed to several mechanisms:

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, leading to membrane destabilization.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that siloxanes can induce oxidative stress in cells, contributing to their cytotoxic effects.

- Enhanced Permeability : The unique structure may facilitate the transport of therapeutic agents across biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is distinguished from analogous siloxanes by its trifluoropropyl substituents. Key comparisons include:

Physicochemical Properties

- Thermal Expansion : The isobaric thermal expansion coefficient ($\alpha$) of the target compound in mixtures with tert-butylbenzene is lower than that of PDMS-based systems, indicating superior dimensional stability at elevated temperatures .

- Refractive Index : The compound exhibits a refractive index ($nD$) of ~1.38, lower than phenyl-substituted analogs ($nD \approx 1.52$), attributed to fluorine’s electron-withdrawing effects .

Research Findings and Data Tables

Table 1: Excess Molar Volumes ($V^E$) in Binary Mixtures (308.15–323.15 K)

| Aromatic Hydrocarbon | $V^E \, (\text{cm}^3/\text{mol})$ at 308.15 K | $V^E \, (\text{cm}^3/\text{mol})$ at 323.15 K |

|---|---|---|

| Nitrobenzene | -0.42 | -0.58 |

| Ethylbenzene | -0.31 | -0.49 |

| tert-Butylbenzene | -0.28 | -0.65 |

Table 2: Thermal and Optical Properties Comparison

| Property | Target Compound | PDMS | Triphenylcyclotrisiloxane |

|---|---|---|---|

| Thermal Decomposition (°C) | >300 | ~200 | ~250 |

| Refractive Index ($n_D$) | 1.38 | 1.40 | 1.52 |

| Solubility in Hexane | Low | High | Moderate |

Critical Analysis and Limitations

While the compound’s fluorinated structure enhances performance, its synthesis and polymerization kinetics remain understudied compared to PDMS . Limited data on its compatibility with polar solvents (e.g., alcohols) and long-term aging in harsh environments highlight areas for further research.

Q & A

Q. What are the key physicochemical properties of 1,5-trisiloxanediol derivatives that researchers must prioritize in experimental design?

The compound’s fluorinated substituents (3,3,3-trifluoropropyl groups) impart unique hydrophobicity and thermal stability, critical for applications like high-performance lubricants or coatings. Key properties include:

- Molecular weight (468.538 g/mol) and polarity influenced by fluorine atoms .

- Thermal stability : Fluorosilicones typically exhibit degradation temperatures >250°C, requiring thermogravimetric analysis (TGA) under inert atmospheres.

- Solubility : Test in fluorinated solvents (e.g., perfluorodecalin) and polar aprotic solvents (DMF, DMSO) to optimize reaction conditions .

Q. How should researchers approach the synthesis and purification of fluorinated trisiloxanediol derivatives?

- Synthesis : Cyclotrisiloxanes like this compound are synthesized via hydrolytic condensation of trifluoropropyl-substituted silanes. Use controlled stoichiometry (e.g., 1:1 molar ratio of silanol to fluorinated precursor) to avoid oligomerization .

- Purification : Fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80–120°C) or preparative HPLC with C18 columns and acetonitrile/water gradients to isolate high-purity fractions (>97%) .

Q. What analytical techniques are essential for characterizing fluorosiloxane structures?

- NMR spectroscopy : and NMR to confirm trifluoropropyl substituents and siloxane backbone integrity. Peaks for Si–O–Si appear at −20 to −25 ppm in NMR .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., m/z 468.5 for [M+H]) and detect side products .

Advanced Research Questions

Q. How can researchers investigate the thermal degradation mechanisms of fluorinated trisiloxanediols?

- Methodology :

- Conduct pyrolysis-GC/MS at incremental temperatures (200–500°C) to identify volatile degradation products (e.g., hexafluoropropene or siloxane fragments).

- Pair with FTIR in situ to monitor Si–O–Si bond cleavage and fluorine release .

- Compare experimental data with computational models (e.g., DFT calculations for bond dissociation energies) .

Q. How should contradictions in reported reactivity data for fluorosiloxanes be resolved?

- Case Example : Discrepancies in hydrolysis rates may arise from trace moisture or catalyst residues.

- Experimental design : Use Karl Fischer titration to quantify water content in solvents and reagents.

- Control variables : Repeat reactions under anhydrous conditions (glovebox) with inert gas purging .

- Cross-validation : Compare kinetic data across multiple techniques (e.g., NMR reaction monitoring vs. pH-dependent conductivity) .

Q. What methodologies are recommended for studying surface activity in fluorosiloxane-based systems?

- Dynamic surface tension : Use pendant drop tensiometry with fluorinated solvents to measure interfacial energy.

- Langmuir-Blodgett trough : Assess monolayer formation and packing density of trisiloxanediols at air-water interfaces .

- AFM imaging : Map surface morphology of thin films to correlate fluorine content with hydrophobicity .

Q. How can researchers design experiments to optimize fluorosiloxane crosslinking in polymer networks?

- Variables to test :

- Stoichiometry : Vary the ratio of trisiloxanediol to crosslinkers (e.g., tetraethoxysilane).

- Catalysts : Screen organotin compounds (e.g., dibutyltin dilaurate) vs. acidic/basic catalysts for cure kinetics .

- Characterization : Use rheometry to monitor gelation time and DSC to measure shifts post-crosslinking .

Q. What theoretical frameworks guide structure-property relationships in fluorinated siloxanes?

- Polymer physics models : Apply Flory-Huggins theory to predict solubility parameters and phase separation in fluorosiloxane blends.

- Quantum chemistry : Calculate electron density maps for Si–O bonds to understand steric effects from trifluoropropyl groups .

- Thermodynamic modeling : Use COSMO-RS to predict partitioning behavior in multiphase systems .

Q. How can computational tools address gaps in experimental data for fluorosiloxane reactivity?

- Molecular dynamics (MD) : Simulate diffusion coefficients of reactants in viscous fluorosiloxane matrices.

- DFT studies : Model transition states for ring-opening reactions to predict regioselectivity .

- Machine learning : Train models on existing kinetic data to forecast side-product formation under untested conditions .

Q. What protocols ensure reproducibility in environmental impact studies of fluorosiloxanes?

- Degradation pathways : Perform accelerated UV/ozone exposure tests and analyze byproducts via LC-MS/MS.

- Ecotoxicology : Use Daphnia magna assays to assess acute toxicity, correlating results with fluorine release rates .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.